5,5-Dimethylpyrrolidin-3-one Hydrochloride vs. Unsubstituted 3-Pyrrolidinone Hydrochloride: Molecular Property Differentiation
The key differentiation between 5,5-Dimethylpyrrolidin-3-one hydrochloride and its simplest analog, 3-pyrrolidinone hydrochloride (CAS 3760-52-9), lies in their fundamental physicochemical properties. The addition of the gem-dimethyl group introduces steric hindrance and increases lipophilicity, parameters that are critical in drug design. The molecular weight increases from 121.56 g/mol for the parent 3-pyrrolidinone hydrochloride to 149.62 g/mol for the 5,5-dimethyl derivative [1].
| Evidence Dimension | Molecular Weight (M.W.) |
|---|---|
| Target Compound Data | 149.62 g/mol [1] |
| Comparator Or Baseline | 3-Pyrrolidinone hydrochloride (CAS 3760-52-9) | 121.56 g/mol |
| Quantified Difference | +28.06 g/mol |
| Conditions | Calculated molecular weight based on molecular formula (C6H12ClNO vs C4H8ClNO). |
Why This Matters
For procurement, this quantifies the structural differentiation; the higher molecular weight and increased lipophilicity from the gem-dimethyl group directly impact a drug candidate's ADME properties and target binding, justifying the selection of this specific building block over the simpler analog for advanced SAR campaigns.
- [1] PubChem. 5,5-Dimethylpyrrolidin-3-one hydrochloride. National Center for Biotechnology Information. View Source
